molecular formula C11H19NO6S B2561794 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid CAS No. 1783603-67-7

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid

Cat. No.: B2561794
CAS No.: 1783603-67-7
M. Wt: 293.33
InChI Key: ZFZPIEHEEMGHEZ-UHFFFAOYSA-N
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Description

2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid: is a complex organic compound featuring a thiomorpholine ring with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Oxidation to Form the Dioxide: The thiomorpholine ring is oxidized to introduce the dioxide functionality, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow processes to ensure efficiency and scalability. Key considerations would include the optimization of reaction conditions, purification steps, and waste management to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiomorpholine ring can undergo further oxidation to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide, DMAP.

    Solvents: Acetonitrile, dichloromethane, tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deprotected amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for versatile chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s structural features make it a potential candidate for drug development. It can be used to design molecules that interact with specific biological targets, such as enzymes or receptors, potentially leading to new therapeutic agents.

Industry

In materials science, this compound can be used to create polymers or other materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid is unique due to the presence of the thiomorpholine ring and the dioxide functionality. These features provide distinct chemical reactivity and potential biological activity, setting it apart from other Boc-protected compounds.

This detailed overview highlights the synthesis, reactions, applications, and unique aspects of this compound, showcasing its importance in various scientific and industrial fields

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-4-5-19(16,17)8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZPIEHEEMGHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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